

ZK756326 dihydrochloride experimental protocol for calcium flux assay

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

Cat. No.: B2578722

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Application Notes: ZK756326 Dihydrochloride for Calcium Flux Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride is a potent, selective, and non-peptide agonist of the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) involved in immune responses.[1][2][3][4][5] As a full agonist, ZK756326 mimics the action of the natural ligand, CCL1 (I-309), by binding to CCR8 and initiating downstream signaling cascades.[1][2] A key event in this signaling pathway is the mobilization of intracellular calcium, making calcium flux assays a critical tool for characterizing the activity of ZK756326 and screening for other CCR8 modulators.[1][2][6] This document provides a detailed protocol for a fluorescent-based calcium flux assay using **ZK756326 dihydrochloride** and summarizes its pharmacological properties.

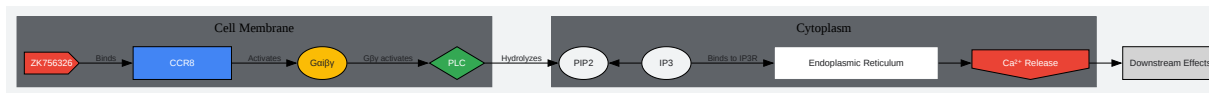
Pharmacological Profile of ZK756326 Dihydrochloride

ZK756326 dihydrochloride has been characterized by its ability to inhibit the binding of the natural CCR8 ligand, CCL1, and to stimulate downstream signaling pathways.

Parameter	Value	Cell Line	Notes
IC50 (CCL1 binding inhibition)	1.8 μ M	Human CCR8 expressing cells	ZK756326 competitively inhibits the binding of the natural ligand.[1][2][4][6]
EC50 (Extracellular Acidification)	254 nM	Human CCR8 expressing cells	Demonstrates potent agonistic activity.[6]
EC50 (Extracellular Acidification)	2.6 μ M	Mouse CCR8 expressing cells	Shows species-specific differences in potency.[6]
Receptor Selectivity	>28-fold	26 other GPCRs	Exhibits high selectivity for CCR8 over a panel of other G protein-coupled receptors.[6]
Off-Target Binding	5-HT1A (IC50 = 5.4 μ M), 5-HT2B (IC50 = 4.4 μ M), 5-HT2C (IC50 = 34.8 μ M), 5-HT5A (IC50 = 16 μ M)	N/A	Also binds to several serotonin receptor subtypes.[6]

Signaling Pathway

ZK756326, as a CCR8 agonist, initiates a G α i-mediated signaling cascade. Upon binding to the receptor, the G protein is activated, leading to the dissociation of the G α i and G β \gamma subunits. The G β \gamma subunit, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration can be detected by calcium-sensitive fluorescent dyes.



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ZK756326-induced CCR8 signaling pathway for calcium mobilization.

Experimental Protocol: Calcium Flux Assay

This protocol describes a method for measuring ZK756326-induced calcium mobilization in a CCR8-expressing cell line (e.g., U87 glioblastoma cells) using a fluorescent calcium indicator.

Materials:

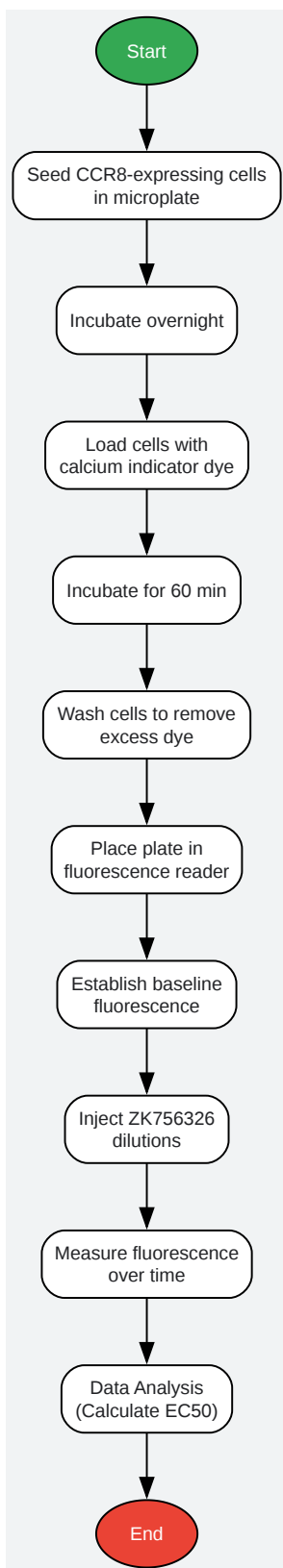
- **ZK756326 dihydrochloride**
- CCR8-expressing cells (e.g., U87-CCR8)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Fluo-4 AM or other suitable calcium indicator dye
- Pluronic F-127
- Probenecid (optional, to prevent dye leakage)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 96-well or 384-well black, clear-bottom microplates
- Fluorescence plate reader with injection capabilities

Procedure:

- Cell Culture and Plating:

- Culture CCR8-expressing cells in appropriate medium until they reach 80-90% confluency.
- Harvest the cells and seed them into a 96-well or 384-well black, clear-bottom microplate at a density of 20,000-40,000 cells per well.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and optionally, Probenecid (e.g., 2.5 mM) in assay buffer.
 - Remove the culture medium from the wells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading buffer to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Preparation:
 - Prepare a stock solution of **ZK756326 dihydrochloride** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the ZK756326 stock solution in assay buffer to create a range of concentrations for the dose-response curve.
- Calcium Flux Measurement:
 - Wash the cells twice with assay buffer to remove excess dye.
 - Add 100 µL (for 96-well) or 25 µL (for 384-well) of assay buffer to each well.
 - Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
 - Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
 - Establish a stable baseline reading for 10-20 seconds.

- Inject the ZK756326 dilutions into the wells and continue recording the fluorescence for at least 60-120 seconds to capture the peak response.
- Data Analysis:
 - The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
 - Normalize the data to the maximum response.
 - Plot the normalized response against the logarithm of the ZK756326 concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC50 value.



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Workflow for the **ZK756326 dihydrochloride** calcium flux assay.

Conclusion

ZK756326 dihydrochloride is a valuable pharmacological tool for studying the function of the CCR8 receptor. The calcium flux assay is a robust and reliable method for quantifying the agonistic activity of ZK756326 and can be adapted for high-throughput screening of novel CCR8 modulators. The provided protocol offers a comprehensive guide for researchers to implement this assay in their laboratories.

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